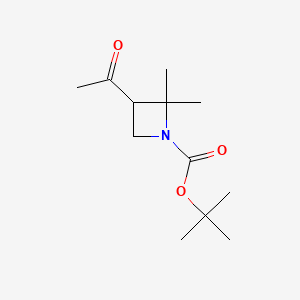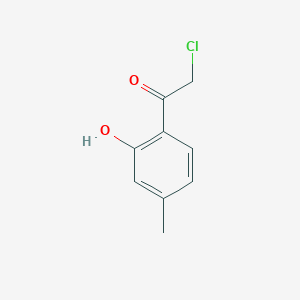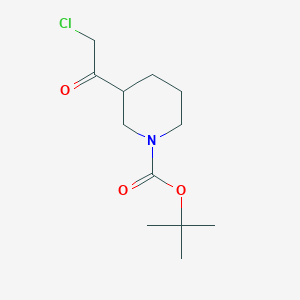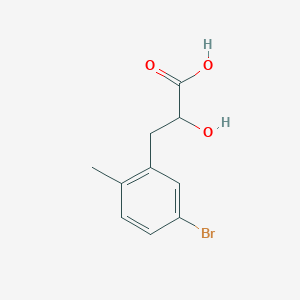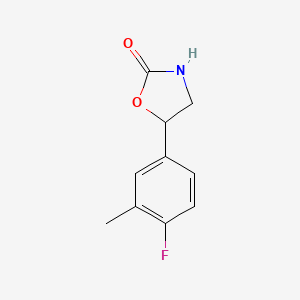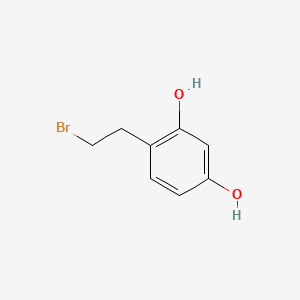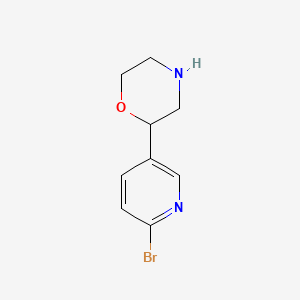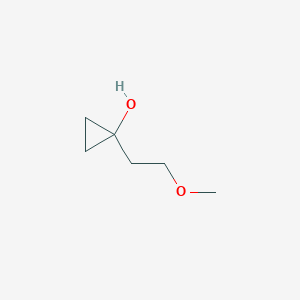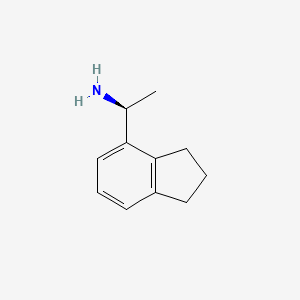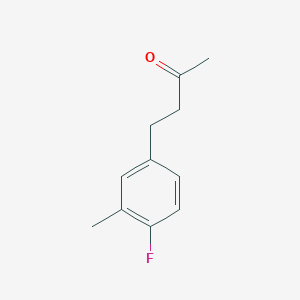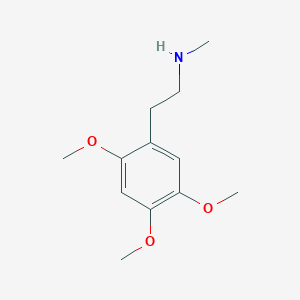![molecular formula C12H14O5 B13602189 Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-hydroxypropanoate](/img/structure/B13602189.png)
Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-hydroxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-hydroxypropanoate is an organic compound that features a unique structure combining a dioxin ring with a hydroxypropanoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-hydroxypropanoate typically involves the following steps:
Formation of the dioxin ring: Starting from 2,3-dihydroxybenzoic acid, the phenolic hydroxyl groups are alkylated to form the dioxin ring.
Esterification: The dioxin intermediate is then esterified with methyl 3-hydroxypropanoate under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar steps to the laboratory synthesis, scaled up to accommodate larger quantities. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst use, would be necessary to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary alcohol.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-hydroxypropanoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or resins.
Biological Studies: It can be used in studies to understand the interaction of dioxin-containing compounds with biological systems.
Mécanisme D'action
The mechanism of action of Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-hydroxypropanoate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The dioxin ring may play a role in binding to these targets, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazole-5-carboxylate
- Methyl 4-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)-2,4-dioxobutanoate
- 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazole-3-carbaldehyde
Uniqueness
Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-hydroxypropanoate is unique due to its combination of a dioxin ring with a hydroxypropanoate ester. This structure imparts specific chemical properties that can be exploited in various applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C12H14O5 |
|---|---|
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
methyl 3-(2,3-dihydro-1,4-benzodioxin-5-yl)-3-hydroxypropanoate |
InChI |
InChI=1S/C12H14O5/c1-15-11(14)7-9(13)8-3-2-4-10-12(8)17-6-5-16-10/h2-4,9,13H,5-7H2,1H3 |
Clé InChI |
PNUUSVJNRVEXIM-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC(C1=C2C(=CC=C1)OCCO2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


